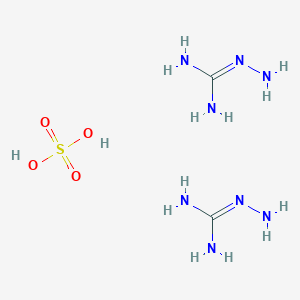

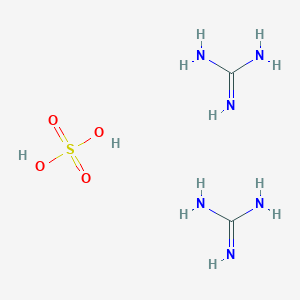

Guanidine, sulfate (2:1)

Vue d'ensemble

Description

Guanidine, sulfate (2:1) is a compound with the molecular formula C2H12N6O4S . Guanidine is a strong organic base used to treat muscle weakness and fatigue associated with the myasthenic complications of Eaton-Lambert syndrome .

Molecular Structure Analysis

The molecular weight of Guanidine, sulfate (2:1) is 216.22 g/mol . The InChI representation of the molecule isInChI=1S/2CH5N3.H2O4S/c2*2-1(3)4;1-5(2,3)4 . The molecule consists of two guanidine molecules and one sulfate molecule . Chemical Reactions Analysis

Guanidine is considered one of the most interesting organic molecules given their structural features and chemical properties . It has a strong basicity due to the delocalization of the positive charge upon protonation when the guanidinium cation is formed .Physical And Chemical Properties Analysis

Guanidine, sulfate (2:1) has a molecular weight of 216.22 g/mol. It has a hydrogen bond donor count of 8 and a hydrogen bond acceptor count of 6 . It has a topological polar surface area of 235 Ų .Applications De Recherche Scientifique

-

Natural Guanidines from Microorganisms

- Field : Biochemistry

- Application : Guanidine compounds are found in a variety of microorganisms and have diverse biological activities .

- Methods : These compounds are often isolated from natural sources, and their structures are determined through various analytical techniques .

- Results : The study of these compounds has implications for water quality monitoring, human and animal health, and understanding the ecology, phylogeny, and evolution of toxic and non-toxic cyanobacteria .

-

Guanidine Alkaloids in Marine Sponges

- Field : Marine Biology

- Application : Guanidine alkaloids found in marine sponges have diverse biological activities .

- Methods : These alkaloids are isolated from marine sponges and their structures are determined through various analytical techniques .

- Results : The study of these compounds contributes to our understanding of the diversity of marine life and the potential for discovering new drugs from marine sources .

-

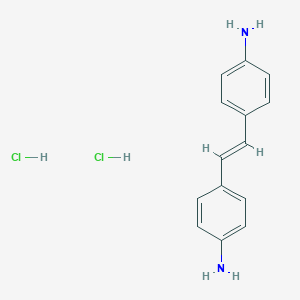

Guanidines as DNA Minor Groove Binders

- Field : Molecular Biology

- Application : Guanidines can bind to the minor groove of DNA, affecting its structure and function .

- Methods : This involves the synthesis of guanidine compounds and testing their binding affinity to DNA .

- Results : These studies can lead to the development of new drugs that target DNA .

-

Guanidines as Kinase Inhibitors

- Field : Pharmacology

- Application : Guanidines can inhibit the activity of kinases, enzymes that play a key role in cell signaling .

- Methods : This involves the synthesis of guanidine compounds and testing their inhibitory activity against kinases .

- Results : These studies can lead to the development of new drugs for treating diseases such as cancer .

-

Guanidines as α2-Noradrenaline Receptors Antagonists

- Field : Neuropharmacology

- Application : Guanidines can act as antagonists of α2-noradrenaline receptors, which are involved in the regulation of neurotransmission .

- Methods : This involves the synthesis of guanidine compounds and testing their activity against α2-noradrenaline receptors .

- Results : These studies can lead to the development of new drugs for treating neurological disorders .

-

Guanidines in Gastrointestinal Treatments

- Field : Pharmacology

- Application : Guanidine has been used in the treatment of gastrointestinal disorders .

- Methods : Guanidine is administered orally, and its effects on gastrointestinal symptoms are monitored .

- Results : Some patients may experience relief from symptoms such as dry mouth, gastric irritation, anorexia, nausea, diarrhea, and abdominal cramping .

-

Guanidines in Organocatalysis

- Field : Organic Chemistry

- Application : Guanidine compounds have been used as catalysts in organic reactions .

- Methods : Guanidine compounds are synthesized and used as catalysts in various organic reactions .

- Results : The use of guanidine compounds as catalysts can improve the efficiency and selectivity of organic reactions .

-

Guanidines in the Synthesis of Heterocycles

- Field : Organic Chemistry

- Application : Guanidine compounds are used as precursors in the synthesis of heterocyclic compounds .

- Methods : Guanidine compounds are reacted with other reagents to form heterocyclic compounds .

- Results : The use of guanidine compounds as precursors can lead to the synthesis of a wide variety of heterocyclic compounds .

-

Guanidines in the Synthesis of N-Phthaloylguanidines

- Field : Organic Chemistry

- Application : Guanidines have been used in the synthesis of N-phthaloylguanidines .

- Methods : This involves a sequential one-pot approach towards N, N ′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines .

- Results : This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% .

-

Guanidines in the Production of Industrial Salts

- Field : Industrial Chemistry

- Application : Guanidine salts such as nitrate, hydrochloride, carbonate, and sulfate are produced industrially .

- Methods : These salts are produced either by the chemical method (melting of ammonium salts with urea) or from the urea production wastes .

- Results : These stable crystalline solids have various industrial applications .

Safety And Hazards

Orientations Futures

Guanidine and its derivatives play a crucial role in the metabolism of living organisms . Owing to their unique properties and simple synthesis, the guanidine derivatives are used as synthetic drugs and biocidal agents, catalysts, ligands, and sweeteners . Furthermore, the guanidine derivatives serve as a basis for the creation of modern smart materials .

Propriétés

IUPAC Name |

guanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH5N3.H2O4S/c2*2-1(3)4;1-5(2,3)4/h2*(H5,2,3,4);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYAKTBUPMOOXNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)N.C(=N)(N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H12N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113-00-8 (Parent) | |

| Record name | Guanidine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00883456 | |

| Record name | Guanidine, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Guanidine, sulfate (2:1) | |

CAS RN |

594-14-9 | |

| Record name | Guanidine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanidine, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bisguanidinium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANIDINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB1C462BAB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

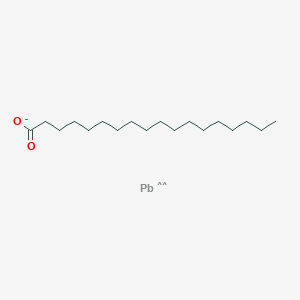

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.